molecular formula C6H11ClN2O B7780016 Ethanone, 2-chloro-1-(1-piperazinyl)-

Ethanone, 2-chloro-1-(1-piperazinyl)-

Cat. No.: B7780016
M. Wt: 162.62 g/mol
InChI Key: BAVGVYYVPCQXSE-UHFFFAOYSA-N
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Description

Ethanone, 2-chloro-1-(1-piperazinyl)- is an organic compound with the molecular formula C6H11ClN2O It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of a chloroacetyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-chloro-1-(1-piperazinyl)- typically involves the reaction of piperazine with chloroacetyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The reaction is usually performed at low temperatures to control the exothermic nature of the process .

Industrial Production Methods: In industrial settings, the production of Ethanone, 2-chloro-1-(1-piperazinyl)- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: Ethanone, 2-chloro-1-(1-piperazinyl)- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions include substituted piperazine derivatives, which can be further functionalized for various applications .

Scientific Research Applications

Ethanone, 2-chloro-1-(1-piperazinyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone, 2-chloro-1-(1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This property is exploited in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

  • 2-(piperazin-1-yl)ethan-1-ol
  • 1-(piperazin-1-yl)ethan-1-one
  • 3-(piperazin-1-yl)-1,2-benzothiazole

Comparison: Ethanone, 2-chloro-1-(1-piperazinyl)- is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and biological activity compared to other piperazine derivatives. For instance, 2-(piperazin-1-yl)ethan-1-ol lacks the chloro group, resulting in different chemical behavior and applications .

Properties

IUPAC Name

2-chloro-1-piperazin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClN2O/c7-5-6(10)9-3-1-8-2-4-9/h8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVGVYYVPCQXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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